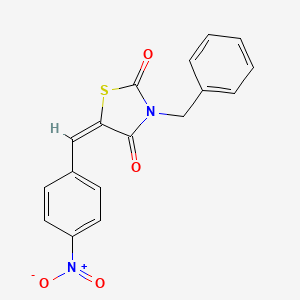
(5E)-3-benzyl-5-(4-nitrobenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-bencil-5-(4-nitrobencilideno)-1,3-tiazolidina-2,4-diona es un compuesto heterocíclico que pertenece a la familia de la tiazolidina. Este compuesto se caracteriza por su estructura única, que incluye un anillo de tiazolidina sustituido con grupos bencilo y nitrobencilideno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (5E)-3-bencil-5-(4-nitrobencilideno)-1,3-tiazolidina-2,4-diona normalmente implica la condensación de 4-nitrobenzaldehído con 3-bencil-1,3-tiazolidina-2,4-diona. La reacción se lleva a cabo en presencia de una base, como el hidróxido de sodio, en un disolvente adecuado como el etanol. La mezcla de reacción se calienta generalmente a reflujo para facilitar la formación del producto deseado.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial para (5E)-3-bencil-5-(4-nitrobencilideno)-1,3-tiazolidina-2,4-diona no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción, como la temperatura, el disolvente y el tiempo de reacción, para maximizar el rendimiento y la pureza. Además, se emplearían técnicas de purificación como la recristalización o la cromatografía en columna para obtener el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
(5E)-3-bencil-5-(4-nitrobencilideno)-1,3-tiazolidina-2,4-diona sufre varias reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Reducción: El compuesto puede sufrir reacciones de reducción, particularmente en el grupo nitro, para formar aminas correspondientes.
Sustitución: El grupo bencilideno puede participar en reacciones de sustitución nucleófila, lo que lleva a la formación de diversos derivados.
Reactivos y condiciones comunes
Oxidación: Gas hidrógeno con un catalizador de paladio.
Reducción: Borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Principales productos formados
Oxidación: Formación de derivados de amino.
Reducción: Formación de derivados de tiazolidina reducidos.
Sustitución: Formación de derivados de tiazolidina sustituidos.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por sus posibles propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso como agente terapéutico debido a sus actividades biológicas.
Mecanismo De Acción
El mecanismo de acción de (5E)-3-bencil-5-(4-nitrobencilideno)-1,3-tiazolidina-2,4-diona implica su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir una reducción para formar intermediarios reactivos que interactúan con los componentes celulares, lo que lleva a diversos efectos biológicos. El compuesto también puede inhibir enzimas o proteínas específicas, ejerciendo así sus efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
- (5E)-2-mercapto-5-(4-nitrobencilideno)-1,3-tiazol-4(5H)-ona
- (3E,5E)-3,5-bis(4-nitrobencilideno)piperidin-4-ona
- (2E,5E)-2,5-bis(4-nitrobencilideno)ciclopentanona
Singularidad
(5E)-3-bencil-5-(4-nitrobencilideno)-1,3-tiazolidina-2,4-diona es único debido a su patrón de sustitución específico en el anillo de tiazolidina, lo que le confiere propiedades químicas y biológicas distintas. Su combinación de grupos bencilo y nitrobencilideno lo convierte en un compuesto versátil para diversas aplicaciones, lo que lo distingue de otros compuestos similares.
Propiedades
Fórmula molecular |
C17H12N2O4S |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(5E)-3-benzyl-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12N2O4S/c20-16-15(10-12-6-8-14(9-7-12)19(22)23)24-17(21)18(16)11-13-4-2-1-3-5-13/h1-10H,11H2/b15-10+ |
Clave InChI |
SPTMNTGPAUPILC-XNTDXEJSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN2C(=O)/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/SC2=O |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)[N+](=O)[O-])SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990030.png)
![(5E)-5-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990035.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11990046.png)
![2-(4-benzylpiperazin-1-yl)-N-[(Z)-(2,4-dichlorophenyl)methylideneamino]acetamide](/img/structure/B11990052.png)
![3-(3,4-dichlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990059.png)

![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11990074.png)
![7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11990075.png)
![3-(1,2-dihydroacenaphthylen-5-yl)-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990076.png)

![N'-[(E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide](/img/structure/B11990082.png)
![7-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl acetate](/img/structure/B11990084.png)
![2-{[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-1-(4-ethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11990095.png)
![N-[1-(butylamino)-2,2,2-trichloroethyl]-3-methylbutanamide](/img/structure/B11990098.png)
